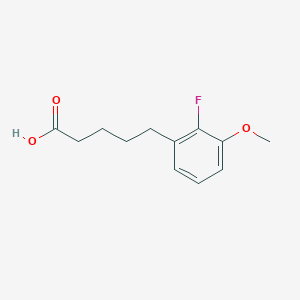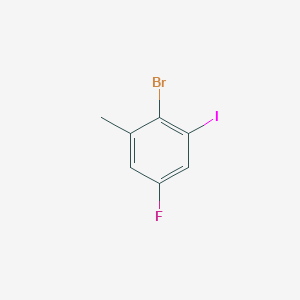
2-Bromo-5-fluoro-1-iodo-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluoro-1-iodo-3-methylbenzene is an organic compound with the molecular formula C7H5BrFI It is a halogenated derivative of methylbenzene, containing bromine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-1-iodo-3-methylbenzene typically involves multi-step reactions starting from a suitable methylbenzene derivative. One common approach is the sequential halogenation of the aromatic ring. For example, starting with 3-methylbenzene, bromination, fluorination, and iodination can be carried out under controlled conditions to introduce the respective halogen atoms at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-1-iodo-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
2-Bromo-5-fluoro-1-iodo-3-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-1-iodo-3-methylbenzene involves its interaction with molecular targets through its halogen atoms. The presence of bromine, fluorine, and iodine allows the compound to participate in various chemical reactions, such as halogen bonding and electrophilic aromatic substitution. These interactions can affect the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-5-fluoro-3-iodo-2-methylbenzene
- 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene
- 5-Bromo-1-fluoro-2-iodo-3-methylbenzene
Uniqueness
2-Bromo-5-fluoro-1-iodo-3-methylbenzene is unique due to its specific arrangement of halogen atoms and the presence of a methyl group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. The combination of bromine, fluorine, and iodine in the same molecule allows for versatile reactivity and the potential to form a wide range of derivatives .
Properties
Molecular Formula |
C7H5BrFI |
|---|---|
Molecular Weight |
314.92 g/mol |
IUPAC Name |
2-bromo-5-fluoro-1-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 |
InChI Key |
NMMJYGWKKQCPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


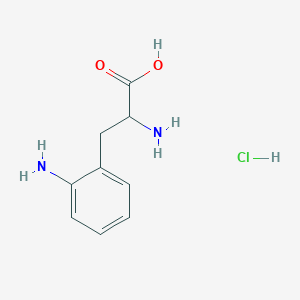
![3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B13095851.png)
![4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095857.png)
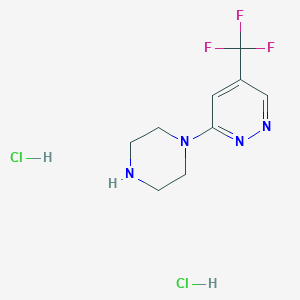


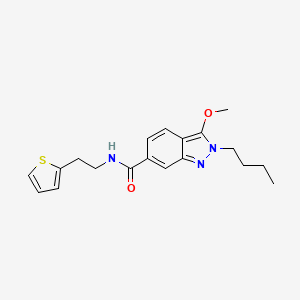
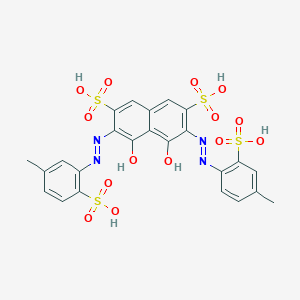
![Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13095883.png)
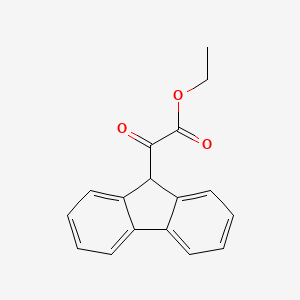
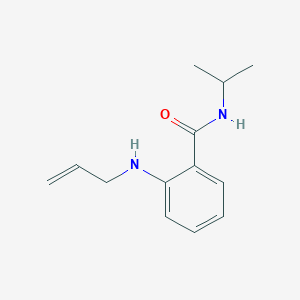
![8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)
